1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
Description
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound characterized by its unique structural features, including a benzyl group, a fluorophenyl sulfanyl moiety, and a pyrrolone core
Properties
Molecular Formula |
C19H18FNOS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)sulfanyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18FNOS/c1-13-14(2)19(23-17-10-8-16(20)9-11-17)21(18(13)22)12-15-6-4-3-5-7-15/h3-11,19H,12H2,1-2H3 |
InChI Key |
HPHDWWLTWSMPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1SC2=CC=C(C=C2)F)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.
Attachment of the Fluorophenyl Sulfanyl Group: This step often involves the reaction of the pyrrolone intermediate with 4-fluorothiophenol under conditions that promote the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl sulfanyl group can enhance binding affinity and specificity, while the pyrrolone core may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-[(4-chlorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-benzyl-5-[(4-methylphenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the fluorophenyl sulfanyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
